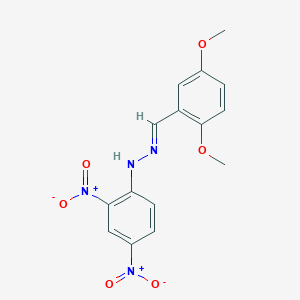![molecular formula C22H17BrF3N3O2 B15017700 1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017700.png)
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a dimethoxyphenyl group, a methyl group, and a trifluoromethyl group attached to a pyrazolo[3,4-b]pyridine core. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under specific reaction conditions to form the pyrazolo[3,4-b]pyridine core.
Introduction of the bromophenyl group: The bromophenyl group can be introduced through a substitution reaction using a brominated precursor.
Attachment of the dimethoxyphenyl group: This step involves the coupling of the dimethoxyphenyl group to the core structure using suitable reagents and catalysts.
Addition of the methyl group: The methyl group can be introduced through alkylation reactions.
Incorporation of the trifluoromethyl group: The trifluoromethyl group is typically introduced using trifluoromethylation reagents under controlled conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions for large-scale production.
Análisis De Reacciones Químicas
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds with other aromatic or aliphatic groups.
The major products formed from these reactions depend on the specific reagents and conditions used, as well as the functional groups present in the compound.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications, including:
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mecanismo De Acción
The mechanism of action of 1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules being studied.
Comparación Con Compuestos Similares
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
1-(4-bromophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine: Lacks the dimethoxyphenyl group, which may affect its chemical properties and biological activities.
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine:
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine: Lacks the trifluoromethyl group, which may alter its chemical stability and interactions with molecular targets.
The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C22H17BrF3N3O2 |
|---|---|
Peso molecular |
492.3 g/mol |
Nombre IUPAC |
1-(4-bromophenyl)-6-(3,4-dimethoxyphenyl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C22H17BrF3N3O2/c1-12-20-16(22(24,25)26)11-17(13-4-9-18(30-2)19(10-13)31-3)27-21(20)29(28-12)15-7-5-14(23)6-8-15/h4-11H,1-3H3 |
Clave InChI |
CGXNSTJWMFRBEI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)(F)F)C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15017621.png)
![2-[(E)-{[4-hydroxy-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15017633.png)

![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methoxyphenyl)methylideneamino]benzamide](/img/structure/B15017639.png)
![1-(2-chlorophenyl)-6-(2-phenylethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B15017645.png)
![2-bromo-4-methyl-6-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B15017649.png)
![5-(3-Methoxyphenyl)-1-methyl-N-{[4-(propan-2-YL)phenyl]methyl}-1H-imidazol-2-amine](/img/structure/B15017654.png)

![2,4-dibromo-6-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B15017683.png)
![4-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15017685.png)
![N-(4-ethylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15017693.png)
![propan-2-yl 6-amino-4-(2-chlorophenyl)-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4H-pyran-3-carboxylate](/img/structure/B15017697.png)
![Ethyl 2-{[4-(4-chlorophenyl)-3-cyano-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}propanoate](/img/structure/B15017701.png)
![cyclododecyl N-[4-(undecylcarbamoyl)phenyl]glycinate](/img/structure/B15017708.png)
